Benzenepropanal, 4-(1-methylethyl)-: Technical Profile & Toxicological Comparative Analysis
Benzenepropanal, 4-(1-methylethyl)-: Technical Profile & Toxicological Comparative Analysis
Common Names: Cyclamen Aldehyde, 3-(p-Isopropylphenyl)-2-methylpropionaldehyde CAS Registry Number: 103-95-7[1]
Executive Summary
Benzenepropanal, 4-(1-methylethyl)- represents a critical structural scaffold in both fine chemical synthesis and toxicological modeling. Historically utilized as a high-impact fragrance material (Lily-of-the-Valley), its importance has surged in the wake of the European Union's ban on its structural analog, Lilial (Butylphenyl Methylpropional), due to Reprotoxic 1B classification.
For researchers and drug development professionals, this molecule offers a unique case study in Structure-Activity Relationship (SAR) divergence. While sharing the phenylpropanal core with toxic analogs, the isopropyl substitution at the para position alters its metabolic trajectory, mitigating the severe testicular toxicity observed with tert-butyl variants. This guide outlines its physicochemical architecture, validated synthetic protocols, and metabolic pathways, serving as a reference for its use as a chiral building block and safety benchmark.
Part 1: Molecular Architecture & Physicochemical Profile[2]
The molecule features a chiral center at the
Table 1: Key Physicochemical Data
| Property | Value | Technical Note |
| Molecular Formula | C₁₃H₁₈O | |
| Molecular Weight | 190.28 g/mol | |
| LogP (o/w) | ~3.4 | High lipophilicity; indicates rapid dermal penetration. |
| Boiling Point | 270 °C | High thermal stability under neutral conditions. |
| Vapor Pressure | 0.00397 mmHg (20°C) | Low volatility compared to lower chain aldehydes. |
| Flash Point | 109 °C | Class IIIB Combustible Liquid. |
| Chirality | (±)-Racemate | The (S)-enantiomer is the primary odorant; (R) is weaker. |
| Solubility | Ethanol, Oils | Insoluble in water; soluble in organic solvents. |
Part 2: Synthetic Routes & Process Chemistry[2][4][5]
The industrial standard for synthesis is the Cross-Aldol Condensation followed by selective hydrogenation. This route is preferred over Vilsmeier-Haack or Friedel-Crafts alkylations due to higher atom economy and regioselectivity.
Validated Synthetic Protocol (Aldol Route)
Note: This protocol synthesizes the
Reagents:
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4-Isopropylbenzaldehyde (Cuminaldehyde)
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Propanal (Propionaldehyde)
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Catalyst: NaOH or KOH (aqueous)
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Solvent: Methanol or Ethanol
Step-by-Step Methodology:
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Reactor Setup: Charge a jacketed reactor with 4-isopropylbenzaldehyde (1.0 eq) and solvent. Cool to 10–15°C.
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Catalyst Addition: Add aqueous NaOH (10-20% w/w) while maintaining temperature.
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Controlled Addition (Critical): Slowly feed Propanal (1.2 eq) over 4–6 hours.
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Expert Insight: Propanal has a high tendency for self-condensation. Slow addition into an excess of the aromatic aldehyde minimizes this side reaction.
-
-
Dehydration: Heat the mixture to reflux (60–70°C) to drive the elimination of water, forming 2-methyl-3-(4-isopropylphenyl)-2-propenal .
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Hydrogenation: Transfer the intermediate to a high-pressure autoclave.
-
Catalyst: 5% Pd/C or Ru/C.
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Conditions: 20–50 bar H₂, 80–100°C.
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Selectivity Control: Monitor reaction via GC to stop before reduction of the aromatic ring or the aldehyde carbonyl (to the alcohol).
-
Synthetic Pathway Diagram
Figure 1: Industrial synthesis via Cross-Aldol Condensation. Note the critical hydrogenation step which requires selectivity to preserve the aldehyde functionality.[4]
Part 3: Reactivity & Structural Activity
The "Lilial Gap": A Toxicological Divergence
For drug developers, the comparison between Cyclamen Aldehyde and Lilial is instructive. Both are p-substituted
-
Lilial (p-tert-butyl): Metabolizes to p-tert-butylbenzoic acid (TBBA), which disrupts spermatogenesis (Reprotox 1B). The bulky tert-butyl group prevents further oxidation of the ring, leading to accumulation.
-
Cyclamen Aldehyde (p-isopropyl): Metabolizes to p-isopropylbenzoic acid. The isopropyl group is more amenable to downstream oxidation and conjugation, leading to faster clearance and a cleaner safety profile (Not CMR 1B).
Functionalization Potential
The aldehyde handle makes this molecule a versatile intermediate for library synthesis:
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Reductive Amination: Reaction with amines (e.g., morpholine derivatives) yields fungicidal pharmacophores similar to Fenpropimorph .
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Oxidation: Quantitative conversion to Cyclamen Acid using Pinnick oxidation (NaClO₂, NaH₂PO₄).
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Acetal Formation: Protection of the aldehyde with ethylene glycol is necessary if modifying the aromatic ring.
Part 4: Metabolic Fate & Toxicology
Understanding the metabolic pathway is essential for safety assessment in cosmetic and pharmaceutical applications.
Metabolic Pathway
The primary clearance mechanism is oxidation of the aldehyde to the carboxylic acid, followed by glucuronidation. Unlike its unsaturated precursors, it does not deplete glutathione significantly.
Sensitization Mechanism
Cyclamen aldehyde is a weak to moderate skin sensitizer . It acts as a pro-hapten.
-
Mechanism: Schiff Base formation.[3] The aldehyde carbonyl reacts with
-amino groups of lysine residues on skin proteins (e.g., keratin), forming an immunogenic complex. -
Mitigation: In formulations, it is often paired with antioxidants (BHT, Tocopherol) to prevent autoxidation to the acid or peracid, though the aldehyde itself is the primary sensitizer.
Metabolic Workflow Diagram
Figure 2: Metabolic fate and sensitization pathway. The primary detoxification route is vertical (Oxidation), while the horizontal pathway represents the toxicological risk (Sensitization).
Part 5: Analytical Characterization
For quality control and purity verification, the following signals are diagnostic.
Gas Chromatography (GC-MS)
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Retention Index: ~1500 (on polar columns like DB-Wax).
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Fragmentation:
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m/z 190: Molecular ion (
). -
m/z 133: Base peak (Tropylium ion derivative), characteristic of the isopropyl-benzyl fragment.
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Proton NMR ( H-NMR, 400 MHz, CDCl )
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9.7 ppm (d, 1H): Aldehyde proton (diagnostic doublet due to coupling with
-proton). - 7.1-7.2 ppm (m, 4H): Aromatic protons (AA'BB' system).
- 1.2 ppm (d, 6H): Isopropyl methyls.
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1.1 ppm (d, 3H):
-Methyl group.
References
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ChemicalBook. (2024). Cyclamen aldehyde Chemical Properties and Production. Retrieved from
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ResearchGate. (2015). Cyclamen aldehyde synthesis: Aldol condensation followed by hydrogenation. Retrieved from
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National Institutes of Health (NIH). (2023). Toxicological investigation of lilial (Comparative context). Retrieved from
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ScenTree. (2024). Cyclamen Aldehyde: Origin and Synthesis. Retrieved from
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European Commission. (2020). SCCS Opinion on the safety of Butylphenyl methylpropional (Lilial). (Used for comparative toxicological data). Retrieved from
